Racemodine
Overview
Description
Racemodine is a pyrrolizidine alkaloid derived from the plant Senecio racemosus It is known for its complex molecular structure, which includes a pyrrolizidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemodine typically involves the extraction from the plant Senecio racemosus. The process includes several steps of purification and isolation to obtain the pure compound. The basic fraction of the plant is subjected to various chromatographic techniques to isolate this compound along with other alkaloids .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in Senecio racemosus. when required, large-scale extraction methods involving solvent extraction and chromatographic purification are employed. Solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone are commonly used in the extraction process .
Chemical Reactions Analysis
Types of Reactions
Racemodine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolizidine derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Racemodine has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of pyrrolizidine alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Racemodine involves its interaction with various molecular targets and pathways. The compound is known to interact with cellular proteins and enzymes, leading to alterations in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed that this compound exerts its effects through modulation of specific signaling pathways and enzyme activities .
Comparison with Similar Compounds
Racemodine is unique among pyrrolizidine alkaloids due to its specific structural features and biological activities. Similar compounds include:
7-Angelylplatynecine: Another pyrrolizidine alkaloid with similar structural features.
Dihydroretrorsine: A related compound with comparable biological activities.
This compound stands out due to its distinct chemical structure and the specific biological effects it exhibits, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-[(3-hydroxy-3-methylbutanoyl)oxymethyl]but-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO7/c1-6-15(3)21(26)31-18-9-11-24-10-8-17(20(18)24)14-30-22(27)16(7-2)13-29-19(25)12-23(4,5)28/h6-7,17-18,20,28H,8-14H2,1-5H3/b15-6-,16-7-/t17-,18-,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOJBJYZVQYKHB-HEWCMQNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)COC(=O)CC(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/COC(=O)CC(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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